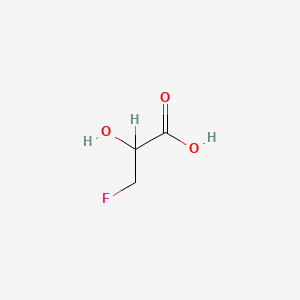

3-Fluoro-2-hydroxypropanoic acid

Übersicht

Beschreibung

3-Fluoro-2-hydroxypropanoic acid is an organic compound that belongs to the class of fluorinated hydroxy acids. The presence of a fluorine atom in its structure imparts unique properties, making it valuable in various fields such as pharmaceuticals, materials science, and molecular imaging. Fluorinated compounds are known for their enhanced stability, bioavailability, and activity, which makes them particularly useful in drug design and other applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 3-Fluoro-2-hydroxypropanoic acid involves the nucleophilic ring-opening reaction of methyl 2-oxiranecarboxylate with a fluorinating agent. This reaction is typically carried out in the presence of a base such as cesium carbonate and a phase-transfer catalyst like Kryptofix 222 in a solvent such as tert-amyl alcohol. The intermediate methyl 3-fluoro-2-hydroxypropionate is then hydrolyzed to yield this compound .

Industrial Production Methods

In an industrial setting, the biocatalytic synthesis of this compound can be achieved using genetically engineered Escherichia coli. The bacteria coexpress methylmalonyl CoA synthase, methylmalonyl CoA reductase, and malonate transmembrane protein to produce the compound. This method offers environmental and safety advantages over traditional chemical synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: 3-Fluoro-2-oxopropanoic acid or 3-Fluoro-2-carboxypropanoic acid.

Reduction: 3-Fluoro-2-hydroxypropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

3-Fluoro-2-hydroxypropanoic acid serves as a crucial building block in synthesizing various organic fluorides, which are important in pharmaceuticals, molecular imaging, and material science . It is used as a substrate for synthesizing other fluorides, such as poly (2-fluoro-3-hydroxypropionic acid) (FP3HP) .

- Pharmaceuticals: this compound is used as an intermediate in synthesizing pharmaceutical compounds . Fluorinated compounds often exhibit enhanced pharmacological properties, such as increased metabolic stability and altered bioavailability .

- Molecular Imaging: The radioisotope fluorine-18 () is used in positron emission tomography (PET) . 3-[]-fluoro-2-hydroxypropanoic acid can be used as a PET tracer for tumor imaging .

- Material Science: 2-Fluoro-3-hydroxypropionic acid (2-F-3-HP) can be used as a substrate to synthesize other fluorides, such as poly (2-fluoro-3-hydroxypropionic acid) (FP3HP) . The incorporation of fluorine into polymers can modify their physical properties, such as glass transition temperature .

Synthesis of 2-Fluoro-3-hydroxypropionic acid

E. coli can be used to synthesize 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) . A four-gene, two-plasmid system is constructed for the biosynthesis of 2-F-3-HP using 2-fluoromalonic acid (2-FMA) as the initial fluorine source . 2-FMA can be synthesized by microorganisms or chemically from diethyl 2-FMA and lithium hydroxide monohydrate . The malonate transporter MadLM from Pseudomonas can transport 2-FMA into cells and improve the yield of fluoromalonyl-CoA .

Case Studies

- Tumor Imaging: A study on the preparation of 3-[]fluoro-2-hydroxypropanoic acid and its preliminary tumor PET imaging showed a significantly high tumor uptake in S180 model mice, suggesting its potential as a tumor imaging agent .

- Polymer Synthesis: The introduction of fluorine into poly (3-hydroxybutyric acid) (P3HB) results in poly (2-fluoro-3-hydroxybutyric acid-co-3-hydroxybutyric acid) (poly (FHB-co-HB)), which has a much lower glass transition temperature than P3HB .

Impact of Fluorine on Molecular Properties

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-hydroxypropanoic acid depends on its application. In pharmaceuticals, the fluorine atom enhances the compound’s stability and bioavailability by increasing its resistance to metabolic degradation. In molecular imaging, the compound’s fluorine atom can be replaced with a radioactive isotope, allowing it to act as a tracer in PET scans. The molecular targets and pathways involved vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Fluoro-3-hydroxypropanoic acid

- 3-Fluoro-2-oxopropanoic acid

- 3-Fluoro-2-carboxypropanoic acid

Uniqueness

3-Fluoro-2-hydroxypropanoic acid is unique due to the specific positioning of the fluorine and hydroxyl groups on the propanoic acid backbone. This configuration imparts distinct chemical and physical properties, such as enhanced stability and bioavailability, which are not observed in its analogs. The presence of both a fluorine atom and a hydroxyl group allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields .

Biologische Aktivität

3-Fluoro-2-hydroxypropanoic acid (3-F-2-HPA) is a fluorinated organic compound with notable biological activity, particularly in enzymatic processes and metabolic pathways. Its structural similarity to natural substrates allows it to serve as an important tool in biochemical research and potential therapeutic applications.

This compound is characterized by its molecular formula and a molecular weight of approximately 112.07 g/mol. The presence of a fluorine atom enhances the compound's stability and binding affinity to various biological targets, making it a candidate for enzyme inhibition studies and drug design .

The biological activity of 3-F-2-HPA primarily involves its role as an enzyme inhibitor or substrate analog . The fluorine atom can modulate the interaction between the compound and target proteins, potentially leading to altered metabolic pathways. This property is particularly valuable in the study of enzyme mechanisms, where it can help elucidate the roles of specific residues in catalytic processes.

Enzyme Inhibition Studies

Recent studies have demonstrated that 3-F-2-HPA can inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to natural substrates allows it to compete with these substrates for binding sites on enzymes, thereby reducing the overall enzymatic activity. This has implications for understanding metabolic regulation and developing inhibitors for therapeutic purposes.

Biocatalytic Applications

3-F-2-HPA has been utilized as a substrate in biocatalytic processes. For example, engineered strains of E. coli expressing specific enzymes have been shown to convert 2-fluoromalonic acid into 3-F-2-HPA, achieving concentrations of up to 50 mg/L within 24 hours . This biocatalytic approach not only highlights the compound's utility in synthetic biology but also underscores its potential for environmentally friendly production methods.

Case Studies

-

Enzyme Mechanism Studies

- A study investigated the inhibition of lactate dehydrogenase by 3-F-2-HPA, demonstrating that the compound effectively reduces enzyme activity through competitive inhibition. This finding provides insights into the design of more selective enzyme inhibitors for clinical applications.

-

Biosynthetic Pathways

- Research involving Lactobacillus reuteri has shown that this bacterium can utilize glycerol to produce 3-Hydroxypropanoic acid (3-HP), with implications for bioplastic production. While 3-F-2-HPA was not directly produced, understanding its metabolic context can inform future studies on fluorinated compounds in microbial systems .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅FO₃ |

| Molecular Weight | 112.07 g/mol |

| CAS Number | 433-47-6 |

| Biological Role | Enzyme inhibitor, substrate analog |

| Study | Findings |

|---|---|

| Enzyme Inhibition | Competitive inhibition observed in lactate dehydrogenase |

| Biocatalytic Synthesis | Achieved 50 mg/L concentration from engineered E. coli |

Eigenschaften

IUPAC Name |

3-fluoro-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIAUFVPRSSBGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962984 | |

| Record name | 3-Fluoro-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-47-6 | |

| Record name | 3-Fluoro-2-hydroxypropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-fluoro-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.